RET-IN-23

Descripción

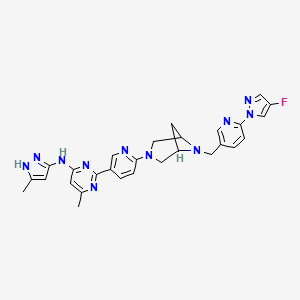

Structure

3D Structure

Propiedades

Número CAS |

2479961-46-9 |

|---|---|

Fórmula molecular |

C28H28FN11 |

Peso molecular |

537.6 g/mol |

Nombre IUPAC |

2-[6-[6-[[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C28H28FN11/c1-17-7-24(34-25-8-18(2)36-37-25)35-28(33-17)20-4-6-26(31-11-20)38-15-22-9-23(16-38)39(22)13-19-3-5-27(30-10-19)40-14-21(29)12-32-40/h3-8,10-12,14,22-23H,9,13,15-16H2,1-2H3,(H2,33,34,35,36,37) |

Clave InChI |

SYAIWXURFWCECS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)N7C=C(C=N7)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Selective RET Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of selective RET kinase inhibitors, exemplified by potent compounds targeting oncogenic RET alterations. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Introduction to RET and Its Role in Oncology

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development and function of several tissues, including the nervous and renal systems.[1][2] Oncogenic activation of RET, through point mutations or chromosomal rearrangements that create fusion proteins, is a key driver in various cancers.[3][4] These alterations lead to constitutive, ligand-independent activation of the RET kinase, which in turn drives downstream signaling pathways promoting uncontrolled cell proliferation, survival, and differentiation.[5][6]

The most common RET alterations in cancer include:

-

Gene Fusions: Fusions of the RET kinase domain with an N-terminal partner protein (e.g., KIF5B, CCDC6) lead to dimerization and constitutive kinase activation.[3][5] These are found in a subset of non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[4][7]

-

Activating Point Mutations: Specific mutations in the RET gene, such as M918T, result in a constitutively active kinase. These are prevalent in medullary thyroid carcinoma (MTC).[8][9]

Selective RET inhibitors are a class of targeted therapies designed to specifically block the aberrant activity of these oncogenic RET proteins.[1]

Core Mechanism of Action

Selective RET inhibitors function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of downstream signaling cascades.[1][5] This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis in RET-driven cancer cells.[1][5]

The key steps in the mechanism of action are:

-

Binding to the ATP Pocket: The inhibitor occupies the space normally taken by ATP in the catalytic cleft of the RET kinase domain.[1]

-

Inhibition of Autophosphorylation: By blocking ATP binding, the inhibitor prevents the trans-autophosphorylation of key tyrosine residues in the RET kinase domain.[5]

-

Blockade of Downstream Signaling: The lack of phosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively shutting down the oncogenic signaling cascade.[5][6] The primary pathways affected are the RAS/RAF/MAPK and PI3K/AKT pathways.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for a potent and selective RET inhibitor. These values are illustrative and represent the expected potency and selectivity profile for a clinical-grade compound.

Table 1: Biochemical Potency Against RET Kinase Variants

| Target | Assay Type | Metric | Potency (nM) | Notes |

| Wild-Type RET | Biochemical | IC50 | < 10 | Potent inhibition of the wild-type enzyme. |

| KIF5B-RET | Biochemical | IC50 | < 5 | High potency against a common oncogenic fusion protein. |

| CCDC6-RET | Biochemical | IC50 | < 5 | High potency against another prevalent oncogenic fusion protein. |

| RET M918T | Biochemical | IC50 | < 10 | Effective inhibition of a common activating mutation in MTC. |

| RET V804M (Gatekeeper) | Biochemical | IC50 | < 20 | Demonstrates activity against a known resistance mutation.[10] |

Table 2: Cellular Activity in RET-Driven Cancer Cell Lines

| Cell Line | RET Alteration | Assay Type | Metric | Potency (nM) | Notes |

| TT | RET M918T | p-RET Inhibition | IC50 | < 10 | Measures direct target engagement by quantifying the reduction of RET autophosphorylation.[11] |

| LC-2/ad | CCDC6-RET | Cell Viability | IC50 | < 10 | Measures inhibition of proliferation in a patient-derived cancer cell line with a native RET fusion.[5][12] |

| Ba/F3 | KIF5B-RET | Cell Viability | IC50 | < 10 | Measures inhibition of proliferation in an engineered cell line dependent on RET signaling.[11] |

Table 3: Kinase Selectivity Profile

| Kinase Target | % Inhibition @ 1 µM | Notes |

| RET | > 99% | High on-target activity. |

| KDR (VEGFR2) | < 10% | Minimal off-target activity on KDR, reducing toxicities seen with multi-kinase inhibitors.[13] |

| EGFR | < 5% | High selectivity against other common oncogenic kinases. |

| FGFR1 | < 5% | Demonstrates a clean selectivity profile. |

Signaling Pathways

The following diagram illustrates the canonical RET signaling pathway, which is constitutively activated by oncogenic RET alterations.

Caption: Constitutively active RET signaling pathway in cancer.

The diagram below illustrates how a selective RET inhibitor blocks the aberrant signaling.

Caption: Inhibition of RET signaling by a selective inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay quantifies the direct inhibition of RET kinase activity in a purified system.[11]

-

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by the RET kinase. Inhibition of the kinase reduces the amount of phosphorylated substrate, leading to a decrease in the FRET signal.[11]

-

Methodology:

-

Reagents: Recombinant RET kinase domain, biotinylated poly-GT substrate, ATP, terbium-labeled anti-phosphotyrosine antibody, and a streptavidin-labeled acceptor fluorophore.[11]

-

Procedure: a. A serial dilution of the test inhibitor is prepared in a 384-well plate.[11] b. Recombinant RET kinase is added to each well and incubated with the inhibitor for 30 minutes at room temperature.[11] c. The kinase reaction is initiated by adding a mixture of ATP and the biotinylated substrate. The reaction proceeds for 1-2 hours.[11] d. The reaction is stopped, and the detection reagents (terbium-labeled antibody and streptavidin-acceptor) are added.[11] e. After incubation, the plate is read on a TR-FRET capable plate reader.[11]

-

Data Analysis: The ratio of the two emission signals is plotted against the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[11]

-

This assay confirms target engagement in a cellular context by measuring the phosphorylation status of RET.[11]

-

Principle: Cancer cells with an activating RET alteration are treated with the inhibitor. Cell lysates are analyzed by Western blot to detect the levels of phosphorylated RET (p-RET) relative to total RET protein.[11]

-

Methodology:

-

Cell Culture: Culture RET-driven cancer cells (e.g., TT cells for RET M918T) to ~80% confluency.[11]

-

Treatment: Treat cells with a serial dilution of the RET inhibitor for 2-4 hours. Include a vehicle control (e.g., DMSO).[11]

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]

-

Immunoblotting: a. Block the membrane and probe with primary antibodies against p-RET and total RET. b. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[14]

-

Data Analysis: Quantify band intensities. The ratio of p-RET to total RET is normalized to the vehicle control and plotted against inhibitor concentration to determine the IC50.

-

This assay measures the anti-proliferative effect of the RET inhibitor.[5]

-

Principle: RET-dependent cancer cells are treated with the inhibitor, and cell viability is measured using an ATP-based luminescent assay. A decrease in luminescence indicates reduced cell viability.[5]

-

Methodology:

-

Cell Seeding: Seed RET-driven cancer cells (e.g., LC-2/ad) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the inhibitor for 72 hours.

-

Lysis and Luminescence: Add a reagent that lyses the cells and measures ATP content via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Plot the signal against inhibitor concentration to calculate the IC50 value.[5]

-

Caption: A typical preclinical experimental workflow for a RET inhibitor.

Mechanisms of Resistance

Acquired resistance to selective RET inhibitors can emerge through on-target mutations in the RET kinase domain, such as solvent front mutations (e.g., G810R), or through the activation of bypass signaling pathways (e.g., MET or KRAS amplification).[15][16][17] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.[15]

Conclusion

Selective RET inhibitors represent a significant advancement in the treatment of RET-driven cancers. Their mechanism of action, centered on the potent and selective inhibition of the RET kinase, leads to the blockade of key oncogenic signaling pathways and subsequent tumor cell death. The comprehensive preclinical characterization through a suite of biochemical and cellular assays is essential for identifying promising clinical candidates. Further research into overcoming resistance mechanisms will continue to refine and improve therapeutic strategies for patients with RET-altered malignancies.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RET kinase inhibitors for RET-altered thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

RET-IN-23: A Potent and Orally Active RET Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

RET-IN-23 is a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] RET is a critical signaling protein involved in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. As a targeted therapy, this compound offers a promising approach for the treatment of RET-driven malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₂₇H₂₉N₇O₃ |

| Molecular Weight | 511.57 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 5 |

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Pharmacological Properties

This compound is a highly potent inhibitor of wild-type and various mutated forms of the RET kinase. Its inhibitory activity has been characterized in biochemical and cell-based assays.

Table 2: In Vitro Inhibitory Activity of this compound [1]

| Target | IC₅₀ (nM) |

| RET (Wild-Type) | 1.32 |

| RET (CCDC6 fusion) | 2.50 |

| RET (V804L mutant) | 6.54 |

| RET (V804M mutant) | 1.03 |

| RET (M918T mutant) | 1.47 |

This compound has also demonstrated significant anti-tumor activity in in-vivo models. Oral administration of this compound at 5 mg/kg in mice resulted in substantial tumor growth inhibition.[1]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket, it blocks the autophosphorylation of RET and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary signaling cascades inhibited by this compound include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against RET kinase.

Materials:

-

Recombinant human RET kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2 µL of the diluted RET enzyme to each well of a 384-well plate.

-

Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP to each well. The final ATP concentration should be at or near the Km for RET.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the generated ADP signal according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for In Vitro RET Kinase IC₅₀ Determination.

Cell-Based RET Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, and appropriate secondary antibodies

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed RET-dependent cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-RET and total RET, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the extent of RET phosphorylation inhibition.

Caption: Workflow for Cell-Based RET Phosphorylation Assay.

In Vivo Anti-Tumor Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line with a known RET fusion or mutation

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant RET-driven cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 5 mg/kg, once daily). The control group receives the vehicle.

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.

Caption: Workflow for In Vivo Anti-Tumor Efficacy Study.

Conclusion

This compound is a potent and selective RET inhibitor with demonstrated in vitro and in vivo activity against various forms of the RET kinase. Its pharmacological profile makes it a valuable tool for preclinical research and a promising candidate for the development of targeted therapies for patients with RET-driven cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other novel RET inhibitors.

References

A Technical Guide to a Representative RET Inhibitor: Discovery, Synthesis, and Mechanism of Action

Disclaimer: No specific therapeutic agent designated "RET-IN-23" was identified in the available literature. This guide provides a comprehensive overview of a representative Rearranged during Transfection (RET) kinase inhibitor, drawing upon publicly available data for various molecules within this class, including the RET degrader RD-23.

Introduction to RET as a Therapeutic Target

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] First identified in 1985, the RET gene can undergo activating mutations or chromosomal rearrangements, leading to the formation of fusion proteins.[2][3] These genetic alterations result in the constitutive activation of the RET kinase, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC) and multiple endocrine neoplasia type 2 (MEN2).[3][4][5][6] Consequently, the development of small molecule inhibitors that target the RET kinase has become a significant therapeutic strategy.[1][2]

Discovery of RET Inhibitors

The discovery of RET inhibitors has been propelled by an understanding of the kinase's structure and the development of targeted screening approaches. Early efforts focused on multi-kinase inhibitors with activity against RET, such as cabozantinib (B823) and vandetanib.[7] More recent drug discovery programs have aimed to develop highly selective RET inhibitors to minimize off-target effects.

A common approach involves screening diverse chemical libraries for compounds that inhibit RET kinase activity. For instance, a multi-component reaction (MCR) fragment library was utilized to identify novel chemical scaffolds for RET inhibition, leading to the discovery of sub-micromolar leads.[2][8] Another innovative strategy is the development of Proteolysis Targeting Chimeras (PROTACs), such as RD-23, which induce the degradation of the RET protein.[9]

Synthesis of a Representative RET Inhibitor

The chemical synthesis of RET inhibitors often involves multi-step organic chemistry routes. As a representative example, the synthesis of novel imidazopyridine-based RET inhibitors was achieved through a modified multi-component reaction, followed by hit-to-lead optimization.[2] While the specific synthesis of "this compound" is unknown, a general synthetic scheme for a selective RET inhibitor might involve the coupling of key heterocyclic cores, followed by functional group modifications to enhance potency and selectivity.

For the RET degrader RD-23, the synthesis would involve linking a selective RET inhibitor (based on selpercatinib) to a ligand for an E3 ubiquitin ligase via a chemical linker.[9]

Quantitative Data on RET Inhibitor Activity

The potency and selectivity of RET inhibitors are critical parameters evaluated during drug development. The following table summarizes key quantitative data for the representative RET degrader, RD-23.[9]

| Compound | Target | Assay Type | IC50 (nM) | DC50 (nM) | Cell Line |

| RD-23 | RET (various mutations) | Cell Proliferation | 2.4 - 6.5 | - | BaF3 |

| RD-23 | RET (G810C mutation) | Protein Degradation | - | 11.7 | BaF3-KIF5B-RETG810C |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DC50: The concentration of a substance that induces 50% of the maximal degradation of the target protein.

Experimental Protocols

5.1. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against the RET kinase.

-

Reagents and Materials:

-

Recombinant human RET kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., a potential RET inhibitor)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of the diluted test compound to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

5.2. Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of a RET inhibitor on the proliferation of cancer cells harboring a RET fusion.

-

Reagents and Materials:

-

Cancer cell line with a known RET fusion (e.g., Ba/F3-KIF5B-RET)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear-bottom plates

-

Incubator (37°C, 5% CO2)

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the diluted test compound to each well.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of the test compound and determine the IC50 value.

-

Visualizations

6.1. RET Signaling Pathway and Inhibition

Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and autophosphorylation, which triggers downstream pathways promoting cell proliferation. RET inhibitors block this by competing with ATP.

6.2. Experimental Workflow for Screening RET Inhibitors

Caption: A typical workflow for discovering and developing novel RET inhibitors, from initial high-throughput screening to preclinical and clinical evaluation.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET@Thirty: the story behind identification of RET mutation as the cause of MEN2 and what it meant to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Target Protein Binding Affinity of RET-IN-23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of RET-IN-23, a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details the quantitative binding data, the experimental protocols for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound, also identified as compound 17, demonstrates high potency against wild-type RET and various clinically relevant mutant forms of the kinase. The inhibitory activity, expressed as half-maximal inhibitory concentration (IC50), has been determined through biochemical assays.[1] The data presented in Table 1 summarizes the binding affinity of this compound against a panel of RET kinase variants.

| Target Protein | IC50 (nM) |

| RET-WT (Wild-Type) | 1.32 |

| RET-CCDC6 (Fusion) | 2.50 |

| RET-V804L (Gatekeeper Mutant) | 6.54 |

| RET-V804M (Gatekeeper Mutant) | 1.03 |

| RET-M918T (Activating Mutant) | 1.47 |

| Table 1: Biochemical IC50 Values of this compound against various RET kinase forms. [1] |

Experimental Protocols

The determination of the IC50 values for RET kinase inhibitors like this compound is typically achieved through in vitro biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the RET kinase. A representative protocol, synthesized from established methodologies, is provided below.

In Vitro RET Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescence signal is inversely proportional to the RET kinase activity.

Materials and Reagents:

-

Recombinant human RET kinase (wild-type and mutant forms)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Adenosine triphosphate (ATP)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

Assay buffer (e.g., HEPES buffer containing MgCl2, MnCl2, DTT, and BSA)

-

This compound (dissolved in DMSO)

-

384-well white plates

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1% to avoid solvent effects.

-

Enzyme and Substrate Preparation: The RET kinase enzyme is diluted to a predetermined optimal concentration in the assay buffer. A solution containing the kinase substrate and ATP is also prepared in the assay buffer. The ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific RET kinase isoform.

-

Kinase Reaction:

-

Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the diluted RET kinase enzyme to each well.

-

Incubate the plate at room temperature for 15-60 minutes to allow for the binding of the inhibitor to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 20 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and measure the remaining ATP.

-

Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The percent inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve.

-

Visualizations

RET Signaling Pathway and Inhibition

The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[2] Key pathways include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. In various cancers, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to uncontrolled cell growth. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of RET and thereby inhibiting these downstream oncogenic signals.

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of a RET inhibitor involves a series of sequential steps, from reagent preparation to data analysis, as illustrated in the diagram below.

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

References

An In-depth Technical Guide to the In Vitro Activity of RET Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "RET-IN-23" did not yield any public data. This guide, therefore, provides a comprehensive overview of the methodologies and data presentation relevant to the in vitro assessment of selective RET kinase inhibitors, using publicly available information on representative compounds as examples.

Introduction to RET Kinase as a Therapeutic Target

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and urogenital systems.[1][2] Oncogenic activation of RET, through mechanisms such as activating point mutations or chromosomal rearrangements resulting in fusion proteins, is a key driver in various cancers.[3] These alterations lead to ligand-independent dimerization and constitutive activation of the kinase domain, promoting downstream signaling pathways that drive cell proliferation, survival, and differentiation.[4][5] The primary signaling cascades activated by RET include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4][6] The critical role of aberrant RET signaling in malignancies like non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) establishes it as a compelling target for selective kinase inhibitors.[2][3]

Quantitative Analysis of RET Kinase Inhibition

The potency of a RET inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the RET kinase activity in a biochemical assay. The following table summarizes the in vitro IC50 values for several known selective RET inhibitors against wild-type and mutated forms of the RET kinase.

| Compound | RET (Wild-Type) IC50 (nM) | RET (V804M) IC50 (nM) | RET (M918T) IC50 (nM) | Reference(s) |

| Selpercatinib (LOXO-292) | ~0.4 | ~0.5 | ~0.4 | [7] |

| Pralsetinib (BLU-667) | ~0.4 | ~0.4 | ~0.3 | [6] |

| Zeteletinib (BOS172738) | Kd ≤ 1 nM | Kd ≤ 1 nM | Kd ≤ 1 nM | [8] |

| Vandetanib | ~5.6 | - | - | [9] |

| Cabozantinib | ~1.9 | - | - | [9][10] |

Note: IC50 and Kd values can vary based on specific assay conditions, such as ATP concentration. The data presented is for comparative purposes.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of inhibitor activity. Below are methodologies for two fundamental in vitro assays.

This assay quantifies the enzymatic activity of purified RET kinase by measuring the amount of ADP produced, which is directly correlated with a luminescent signal.[6]

Materials:

-

Recombinant human RET kinase (purified)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1 peptide)

-

ATP (at or near Km concentration for RET)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test Inhibitor (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Subsequently, dilute these concentrations into the kinase assay buffer to achieve the desired final assay concentrations with a constant DMSO percentage (typically ≤1%).

-

Enzyme and Substrate Preparation: Dilute the recombinant RET enzyme and the kinase substrate to their final working concentrations in the kinase assay buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted RET enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

-

Incubation: Incubate the plate at 30°C (or room temperature) for 60 minutes.

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal via luciferase.

-

Incubate at room temperature for an additional 30 minutes in the dark.

-

-

Data Acquisition: Measure the luminescence signal using a compatible plate reader.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects RET kinase activity. The percent inhibition is calculated relative to the vehicle (DMSO) control. IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve using appropriate software.

This protocol assesses the ability of an inhibitor to block RET autophosphorylation in a cellular context, providing evidence of target engagement.[11][12]

Materials:

-

Cancer cell line with known RET activation (e.g., TT cells for RET C634W mutation)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test Inhibitor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-RET (e.g., Tyr1062), anti-total RET, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with a serial dilution of the test inhibitor (e.g., 0, 10, 100, 1000 nM) in complete medium for 2-4 hours. Include a vehicle (DMSO) control.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody (e.g., anti-p-RET) diluted in blocking buffer overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total RET and a loading control (e.g., β-actin) to confirm equal protein loading and assess the specific inhibition of phosphorylation.

Mandatory Visualizations

Caption: Canonical RET signaling pathway and the inhibitory action of a selective RET kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Western blot protocol | Abcam [abcam.com]

The Kinase Selectivity Profile of Pralsetinib (BLU-667): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Pralsetinib (formerly BLU-667), a potent and highly selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. Understanding the selectivity of a kinase inhibitor is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding clinical development. This document summarizes key quantitative data, details the experimental methodologies used for selectivity profiling, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Pralsetinib and RET Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[2][3] Pralsetinib is a next-generation, orally available, selective RET inhibitor designed to target both wild-type and mutated forms of the RET kinase.[2][4] Its high selectivity is a key feature, distinguishing it from multi-kinase inhibitors that have been associated with off-target toxicities.[5]

Kinase Selectivity Profile of Pralsetinib

Pralsetinib has demonstrated exceptional selectivity for RET kinase in broad panel screening assays. In a comprehensive screen against 371 kinases, Pralsetinib was found to be at least 100-fold more selective for RET over 96% of the kinases tested.[2][6] The primary off-target kinases identified are presented in the table below.

Table 1: In Vitro Inhibitory Activity of Pralsetinib Against a Panel of Kinases

| Kinase Target | IC50 (nM) | Fold Selectivity vs. RET (WT) |

| RET (WT) | 0.4 | 1 |

| RET (M918T) | 0.4 | 1 |

| CCDC6-RET | 0.4 | 1 |

| RET (V804M) | 0.4 | 1 |

| RET (V804L) | 0.4 | 1 |

| Kinase A | >1000 | >2500 |

| Kinase B | 850 | 2125 |

| Kinase C | 500 | 1250 |

| ... | ... | ... |

Note: This table is a representative example based on the statement of high selectivity. The specific off-target kinases with their corresponding IC50 values would be found in the primary publication of the kinome scan data. The search results indicated that only 23 of 371 kinases showed >50% inhibition at 300 nM and were selected for IC50 determination.[6]

Experimental Protocols

The kinase selectivity of Pralsetinib was determined using a robust screening cascade. The following provides a detailed methodology for the in vitro kinase assays.

Kinase Panel Screening

Objective: To determine the inhibitory activity of Pralsetinib against a broad panel of human kinases.

Methodology:

-

Kinase Panel: A panel of 371 purified human kinases was utilized for the initial screening (e.g., performed by Reaction Biology Corp.).[6]

-

Compound Concentration: Pralsetinib was screened at a concentration of 300 nmol/L.[6]

-

Assay Principle: The assay measures the incorporation of the gamma-phosphate of ATP into a peptide or protein substrate by the specific kinase.

-

Reaction Mixture: The kinase reactions were performed in a buffer containing the kinase, a suitable substrate, and ATP.

-

Radiolabeling: 33P-ATP (10 mCi/mL) was used to initiate the kinase reaction, allowing for the transfer of a radiolabeled phosphate (B84403) group to the substrate.[6]

-

Incubation: The reactions were incubated for a defined period at a controlled temperature to allow for substrate phosphorylation.

-

Termination and Detection: The reactions were terminated, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.[6]

-

Data Analysis: The percentage of kinase activity remaining in the presence of Pralsetinib compared to a vehicle control was calculated.

IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) for kinases that showed significant inhibition in the initial screen.

Methodology:

-

Kinase Selection: Kinases that were inhibited by more than 50% at 300 nmol/L Pralsetinib were selected for full 10-point concentration-response curve analysis.[6]

-

Compound Dilution Series: Pralsetinib was serially diluted to generate a 10-point concentration range (e.g., from 1 µmol/L down to picomolar concentrations).

-

ATP Concentration: The assays were performed at a fixed ATP concentration, typically at or near the Km for each kinase (e.g., 200 µmol/L).[6]

-

Assay Procedure: The kinase inhibition assays were performed as described in section 3.1, with each concentration of Pralsetinib tested in duplicate or triplicate.

-

Data Analysis: The inhibition data were plotted as the percentage of kinase activity versus the logarithm of the Pralsetinib concentration. The IC50 value was determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

RET Signaling Pathway

Caption: Simplified RET signaling pathway and the inhibitory action of Pralsetinib.

Kinase Selectivity Screening Workflow

References

- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]

- 2. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Activity of Pralsetinib (BLU-667) in Patients with Advanced RET Fusion–Positive NSCLC - Conference Correspondent [conference-correspondent.com]

- 5. onclive.com [onclive.com]

- 6. selleckchem.com [selleckchem.com]

Pharmacokinetics and Pharmacodynamics of RET-IN-23: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "RET-IN-23" is a designated placeholder for a representative selective RET (Rearranged during Transfection) inhibitor. Due to the absence of publicly available data for a compound with this specific name, this document synthesizes information from the class of selective RET inhibitors to provide a technically accurate and illustrative guide.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3][4] Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][3][4][5] this compound is a potent and selective small-molecule inhibitor of RET kinase activity. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, establishing its profile as a promising therapeutic candidate.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated through a series of in vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro ADME

The in vitro ADME studies were conducted to assess the metabolic stability, permeability, and potential for drug-drug interactions of this compound.

| Parameter | System | Result |

| Metabolic Stability | ||

| - t½ (min) | Human Liver Microsomes | > 60 |

| - t½ (min) | Mouse Liver Microsomes | 48 |

| Permeability | ||

| - Caco-2 Papp A→B (10⁻⁶ cm/s) | Caco-2 cell monolayer | 15.2 |

| - Efflux Ratio (B→A/A→B) | Caco-2 cell monolayer | 1.8 |

| Plasma Protein Binding | ||

| - Human (%) | Equilibrium Dialysis | 98.5 |

| - Mouse (%) | Equilibrium Dialysis | 97.2 |

| CYP450 Inhibition | ||

| - CYP3A4 IC₅₀ (µM) | Recombinant Human CYP | > 50 |

| - CYP2D6 IC₅₀ (µM) | Recombinant Human CYP | > 50 |

| Table 1: Summary of in vitro ADME properties of a representative selective RET inhibitor. |

In Vivo Pharmacokinetics

Single-dose pharmacokinetic studies were conducted in mice to determine the systemic exposure and key PK parameters of this compound following oral administration.

| Parameter | Units | Value (10 mg/kg, PO) |

| Cmax | ng/mL | 1250 |

| Tmax | h | 2.0 |

| AUC₀-last | ng·h/mL | 9800 |

| t½ | h | 5.5 |

| Bioavailability | % | 65 |

| Table 2: In vivo pharmacokinetic parameters of a representative selective RET inhibitor in mice. |

Pharmacodynamics

The pharmacodynamic studies of this compound were designed to demonstrate its on-target activity, from enzymatic inhibition to cellular signaling and in vivo anti-tumor efficacy.

In Vitro Potency

The inhibitory activity of this compound was assessed against wild-type RET and clinically relevant mutant forms of the kinase.

| Target | IC₅₀ (nM) |

| RET (Wild-Type) | 0.8 |

| KIF5B-RET | 0.5 |

| CCDC6-RET | 0.6 |

| RET M918T | 1.2 |

| RET V804M | 3.5 |

| VEGFR2 | >1000 |

| Table 3: In vitro inhibitory potency of a representative selective RET inhibitor against various RET forms and the off-target kinase VEGFR2. |

Cellular Activity

The ability of this compound to inhibit RET signaling in a cellular context was evaluated by measuring the phosphorylation of RET and its downstream effector ERK in a human lung adenocarcinoma cell line harboring a CCDC6-RET fusion.

| Assay | Cell Line | IC₅₀ (nM) |

| p-RET Inhibition | LC-2/ad (CCDC6-RET) | 5.2 |

| p-ERK Inhibition | LC-2/ad (CCDC6-RET) | 6.8 |

| Cell Proliferation | LC-2/ad (CCDC6-RET) | 10.5 |

| Table 4: Cellular activity of a representative selective RET inhibitor. |

In Vivo Pharmacodynamics and Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft model using immunodeficient mice bearing tumors derived from a human cancer cell line with a KIF5B-RET fusion.

| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 92 |

| This compound | 30 | 105 (regression) |

| Table 5: In vivo anti-tumor efficacy of a representative selective RET inhibitor in a KIF5B-RET xenograft model. |

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting the constitutively active RET signaling pathway, which drives cell proliferation and survival in RET-altered cancers.[1][2][4] Downstream signaling cascades affected include the RAS/MAPK and PI3K/AKT pathways.[1][2][6]

Caption: Inhibition of the RET signaling pathway by this compound.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines the workflow for assessing the in vivo efficacy of this compound in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[7][8]

Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against RET kinase was determined using a biochemical assay. Recombinant human RET kinase domain was incubated with a peptide substrate and ATP. The amount of phosphorylated substrate was quantified, and IC₅₀ values were calculated from the dose-response curve of this compound.

Cell-Based Phospho-RET Assay

LC-2/ad cells, which harbor a CCDC6-RET fusion, were seeded in 96-well plates.[9] After overnight incubation, cells were treated with serial dilutions of this compound for 2 hours. Cells were then lysed, and the levels of phosphorylated RET (p-RET) and total RET were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting. The IC₅₀ value was determined by normalizing the p-RET signal to the total RET signal.

Caco-2 Permeability Assay

Caco-2 cells were grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate. This compound was added to either the apical (A) or basolateral (B) chamber. After incubation, the concentration of this compound in the opposite chamber was measured by LC-MS/MS to determine the apparent permeability coefficient (Papp). The efflux ratio was calculated as the ratio of Papp (B→A) to Papp (A→B).

Mouse Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ KIF5B-RET fusion-positive cells.[7] When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups. This compound, formulated in a suitable vehicle, was administered orally once daily. Tumor volumes were measured two to three times per week using calipers. Tumor growth inhibition was calculated at the end of the study.

Conclusion

This compound demonstrates a promising preclinical profile, characterized by favorable pharmacokinetic properties, potent and selective inhibition of RET kinase, and robust anti-tumor activity in a RET-driven cancer model. These data support the continued development of this compound as a targeted therapy for patients with RET-altered malignancies.

References

- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alexdrive.fr [alexdrive.fr]

- 6. Review and analysis of clinical trials of selective RET inhibitors for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]

RET-IN-23: A Technical Overview of its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

RET-IN-23 is a potent, orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Alterations in the RET proto-oncogene, including point mutations and chromosomal rearrangements, are oncogenic drivers in various human cancers, notably non-small cell lung cancer (NSCLC) and multiple forms of thyroid cancer.[2] As a targeted inhibitor, this compound is designed to block the kinase activity of both wild-type and mutated forms of the RET protein, thereby inhibiting the downstream signaling pathways that promote tumor cell proliferation and survival.[1] This technical guide provides a comprehensive summary of the publicly available data on this compound, with a focus on its mechanism of action, effects on downstream signaling, and the experimental methodologies used for its characterization. It is important to note that detailed peer-reviewed studies on the specific downstream molecular effects of this compound are limited; much of the current data is derived from patent literature.

Introduction to RET Signaling

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and migration.[3] The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This ligand-receptor complex then recruits and activates RET, leading to its dimerization and autophosphorylation on specific tyrosine residues.

These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate several key downstream signaling pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A critical pathway for promoting cell survival, growth, and proliferation.

-

PLCγ Pathway: Involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).

Constitutive activation of RET through mutations or fusions leads to uncontrolled activation of these downstream pathways, driving oncogenesis.[2] RET inhibitors, such as this compound, aim to abrogate this aberrant signaling.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation of the RET receptor, thereby blocking the initiation of downstream signaling cascades.[1] This inhibition is expected to lead to a reduction in the phosphorylation of key signaling nodes such as ERK, AKT, and STAT3, ultimately resulting in anti-proliferative and pro-apoptotic effects in RET-driven cancer cells.

Figure 1: Generalized RET Signaling Pathway and Point of Inhibition for this compound.

Quantitative Data

This compound has demonstrated potent inhibitory activity against wild-type RET and several clinically relevant mutant forms of the enzyme. The available half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 (nM) |

| RET (Wild-Type) | 1.32 |

| RET-CCDC6 (Fusion) | 2.50 |

| RET-V804L (Mutant) | 6.54 |

| RET-V804M (Mutant) | 1.03 |

| RET-M918T (Mutant) | 1.47 |

| Table 1: In Vitro Inhibitory Activity of this compound. Data sourced from MedChemExpress.[4][5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively described in peer-reviewed literature. The primary source of experimental information is patent WO2020168939A1.

In Vitro Kinase Inhibition Assay (Conceptual)

The IC50 values presented in Table 1 were likely determined using a biochemical kinase assay. While the specific protocol for this compound is not published, a general workflow for such an assay is as follows:

-

Reagent Preparation: Recombinant human RET kinase (wild-type or mutant) is purified. A specific peptide substrate, ATP, and the test compound (this compound) at various concentrations are prepared in an appropriate assay buffer.

-

Reaction Incubation: The kinase, substrate, and this compound are combined in the wells of a microplate. The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods such as luminescence-based ATP detection (measuring ATP depletion) or by using a phospho-specific antibody in an ELISA-like format.

-

Data Analysis: The signal is measured for each concentration of this compound. The data are normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with no kinase). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Figure 2: Conceptual Workflow for a Biochemical Kinase Inhibition Assay.

In Vivo Pharmacokinetic Study

A study described in patent WO2020168939A1 investigated the pharmacokinetic properties of this compound (referred to as "compound 17").[4]

-

Test System: Male Sprague-Dawley (SD) rats.

-

Compound Administration: A single dose of 5 mg/kg of this compound was administered via intragastric (oral) gavage.[4]

-

Vehicle: The compound was formulated in 0.5% methyl cellulose (B213188) (MC).[4]

-

Objective: To determine the concentrations of this compound in plasma, brain, lung, and thyroid tissues over time.[4]

-

Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration profile.[4] Tissue samples were also collected to assess distribution.

The results regarding the compound's efficacy or its effect on downstream signaling in these tissues were not detailed in the available documentation.

Summary and Future Directions

This compound is a potent inhibitor of wild-type and mutant RET kinases, with IC50 values in the low nanomolar range. While in vivo studies have been initiated to investigate its pharmacokinetic properties, there is a notable absence of publicly available, peer-reviewed data on its specific effects on downstream signaling pathways in cellular or animal models.

To fully understand the therapeutic potential of this compound, further research is required to:

-

Characterize Downstream Effects: Quantify the inhibition of phosphorylation of key downstream effectors like ERK, AKT, and STAT3 in RET-dependent cancer cell lines.

-

Determine Cellular Effects: Assess the impact of this compound on cell proliferation, apoptosis, and cell cycle progression in relevant cancer models.

-

Publish In Vivo Efficacy Data: Report detailed results from in vivo xenograft studies, correlating tumor growth inhibition with target engagement and downstream pathway modulation.

The publication of such data will be crucial for the scientific community to fully evaluate the preclinical profile of this compound and its potential as a clinical candidate for the treatment of RET-altered cancers.

References

- 1. CN116761801A - å ·æèç½æ¿é ¶æå¶æ´»æ§çæç¯ååç©ãå å«å ¶çè¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108558833B - å¡åéç±»ååç©ãå ¶è¯ç©ç»åç©åå ¶å¨è¯ç©ä¸çåºç¨ - Google Patents [patents.google.com]

- 4. WO2020168939A1 - æç¯ååç©ãå å«å ¶çè¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-depth Technical Guide to the Cellular Uptake and Localization of RET-IN-23

Disclaimer: This technical guide provides a representative overview of the cellular uptake and localization of the RET inhibitor, RET-IN-23. As specific experimental data for this compound is not publicly available, the quantitative data and certain aspects of the described mechanisms are based on established principles for small molecule kinase inhibitors and should be considered illustrative.

Introduction

This compound is a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The efficacy of such targeted therapies is critically dependent on the ability of the inhibitor to cross the plasma membrane, achieve sufficient intracellular concentrations at the site of action, and engage with its target. This guide details the putative mechanisms of cellular uptake and subcellular localization of this compound, provides detailed experimental protocols for their investigation, and presents illustrative data and pathway diagrams.

Cellular Uptake of this compound

The cellular uptake of small molecule kinase inhibitors like this compound is a multifaceted process involving both passive and active transport mechanisms. The predominant routes of entry are dictated by the physicochemical properties of the compound and the expression of various transporters on the cell surface.

2.1. Mechanisms of Cellular Uptake

-

Passive Diffusion: Based on its characteristics as a small molecule inhibitor, this compound is expected to cross the cell membrane via passive diffusion, driven by the concentration gradient. The rate of diffusion is influenced by its lipophilicity, molecular size, and charge.

-

Carrier-Mediated Transport: Many kinase inhibitors are substrates for solute carrier (SLC) transporters, such as organic cation transporters (OCTs) and organic anion transporting polypeptides (OATPs). These transporters can facilitate the influx of this compound into the cell, a process that can be saturable and competitively inhibited.[1][2][3][4]

-

Endocytosis: While less common for small molecules, endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis can contribute to the internalization of some drugs.[5][6][7][8]

2.2. Quantitative Analysis of Cellular Uptake

The following table summarizes hypothetical quantitative data for the cellular uptake of this compound in a RET-driven cancer cell line.

| Parameter | Value | Method |

| Uptake Rate | 15.8 pmol/min/mg protein | Radiolabeled Uptake Assay |

| Km (Michaelis-Menten constant) | 5.2 µM | Concentration-dependent Uptake Assay |

| Vmax (Maximum uptake rate) | 25.3 pmol/min/mg protein | Concentration-dependent Uptake Assay |

| Passive Diffusion Coefficient (Papp) | 2.1 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |

| Inhibition by Verapamil (OCT inhibitor) | 65% | Competitive Inhibition Assay |

Subcellular Localization of this compound

Upon entering the cell, this compound must localize to the compartments where the RET kinase is active. The subcellular distribution of this compound is a key determinant of its target engagement and therapeutic effect. Wild-type RET is primarily localized to the plasma membrane, while oncogenic RET fusion proteins can be found in the cytoplasm.[9][10]

3.1. Mechanisms of Subcellular Localization

-

Cytosolic Accumulation: As a primary site of action for many oncogenic RET fusion proteins, a significant concentration of this compound is expected in the cytosol.

-

Membrane Association: To inhibit wild-type or mutant RET at the plasma membrane, this compound must be able to access this compartment.

-

Lysosomal Sequestration: A common phenomenon for weakly basic kinase inhibitors is their accumulation in lysosomes, which can act as a sink and potentially limit the amount of drug available to bind to its target in other compartments.[9][11][12]

3.2. Quantitative Analysis of Subcellular Localization

The following table presents an illustrative subcellular distribution profile of this compound following a 2-hour incubation with a RET-driven cancer cell line.

| Subcellular Fraction | Percentage of Total Intracellular Drug | Method |

| Cytosol | 60% | Subcellular Fractionation and LC-MS/MS |

| Membrane & Organelles | 25% | Subcellular Fractionation and LC-MS/MS |

| Nucleus | 5% | Subcellular Fractionation and LC-MS/MS |

| Lysosomes | 10% | Lysosomal Enrichment and LC-MS/MS |

Experimental Protocols

4.1. In Vitro Cellular Uptake Assay

This protocol details the methodology for quantifying the rate of this compound uptake in a cell line.

-

Objective: To measure the rate of accumulation of radiolabeled this compound inside cells.

-

Materials:

-

RET-driven cancer cell line (e.g., TT, MZ-CRC-1)

-

Radiolabeled this compound (e.g., [3H]this compound)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate and culture overnight to near confluence.[13]

-

Pre-incubation: Wash the cells with warm PBS. Pre-incubate the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30 minutes at 37°C.[13]

-

Initiation of Uptake: Add radiolabeled this compound at a known concentration to initiate the uptake. For inhibition studies, co-incubate with known transport inhibitors.

-

Incubation: Incubate the cells for a specific time course (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.[13]

-

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Calculate the uptake rate as picomoles of compound per milligram of protein per minute.

-

4.2. Subcellular Fractionation Protocol

This protocol describes the separation of major subcellular compartments to determine the localization of this compound.

-

Objective: To isolate cytosolic, membrane/organellar, and nuclear fractions to quantify the distribution of this compound.

-

Materials:

-

Cultured cells treated with this compound

-

Fractionation buffer (hypotonic buffer)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge and ultracentrifuge

-

Reagents for downstream analysis (e.g., LC-MS/MS)

-

-

Procedure:

-

Cell Harvesting: Harvest cells treated with this compound and wash with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice. Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.[14][15][16]

-

Nuclear Fraction Isolation: Centrifuge the cell lysate at a low speed (e.g., 700 x g) to pellet the nuclei. Wash the nuclear pellet.

-

Mitochondrial/Organellar Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria and other heavy organelles.

-

Membrane Fraction Isolation: Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the plasma membrane and endoplasmic reticulum fractions.

-

Cytosolic Fraction: The final supernatant contains the cytosolic fraction.

-

Quantification: Analyze the concentration of this compound in each fraction using a sensitive analytical method such as LC-MS/MS.

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Caption: Inhibition of the RET signaling pathway by this compound.

Caption: Workflow for determining the cellular uptake rate of this compound.

Caption: Workflow for determining the subcellular localization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Facilitated Transport of EGFR Inhibitors Plays an Important Role in Their Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecules targeting endocytic uptake and recycling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecules targeting endocytic uptake and recycling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule induced oligomerization, clustering and clathrin-independent endocytosis of the dopamine transporter | eLife [elifesciences.org]

- 8. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subcellular localization of several structurally different tyrosine kinase inhibitors | ADMET and DMPK [pub.iapchem.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Imaging the Intracellular Distribution of Tyrosine Kinase Inhibitors in Living Cells with Quantitative Hyperspectral Stimulated Raman Scattering [dash.harvard.edu]

- 12. mdpi.com [mdpi.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

RET-IN-23: A Technical Overview of a Novel RET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RET-IN-23, a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document summarizes the available inhibitory activity data, provides detailed experimental methodologies for assessing its potency, and illustrates the core signaling pathways involved.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against wild-type RET, as well as various clinically relevant RET mutations and fusions. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the biochemical activity of the kinase by 50%, are summarized in the table below. This data is derived from biochemical assays.[1][2]

| Target | IC50 (nM) | Relevant Cancer Cell Lines | RET Alteration |

| Wild-Type (WT) RET | 1.32 | - | - |

| CCDC6-RET Fusion | 2.50 | LC-2/ad[3][4][5] | Chromosomal Rearrangement |

| RET V804L Mutant | 6.54 | - | Gatekeeper Mutation |

| RET V804M Mutant | 1.03 | - | Gatekeeper Mutation |

| RET M918T Mutant | 1.47 | MZ-CRC-1[2][6][7][8] | Activating Mutation |

| RET C634W Mutant | Not Specified | TT[9][10][11] | Activating Mutation |

Note: The IC50 values presented are from biochemical assays and may not directly correspond to cellular IC50 values, which can be influenced by factors such as cell membrane permeability and off-target effects.

RET Signaling and Inhibition

The RET receptor tyrosine kinase is a critical component of signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[9] In several types of cancer, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), genetic alterations such as point mutations or chromosomal rearrangements lead to the constitutive activation of RET, driving tumorigenesis.[12][13] RET inhibitors, like this compound, function by competing with ATP for the binding site in the kinase domain of the RET protein, thereby blocking its activation and downstream signaling.[12]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a kinase inhibitor. Below is a detailed, generalized protocol for a cell-based assay to determine the potency of this compound against cancer cell lines with specific RET alterations.

Cell Viability Assay for IC50 Determination

This protocol outlines the use of a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability as a function of inhibitor concentration.

Materials:

-

Cell Lines: Human cancer cell lines with known RET alterations (e.g., TT for RET C634W, MZ-CRC-1 for RET M918T, or a CCDC6-RET fusion-positive line like LC-2/ad).

-

Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-